Stereospecific Dehydration by Distinct Enoyl-CoA Hydratases: (S)- vs. (R)-CoA Ester
The (S)- and (R)-CoA esters of 3-hydroxy-3-phenylpropionic acid are substrates for different enoyl-CoA hydratases. The peroxisomal D-3-hydroxyacyl-CoA dehydratase is specific for the (S)-CoA ester, whereas soluble mitochondrial and peroxisomal enoyl-CoA hydratases act only on the (R)-CoA ester [1]. This complete enzyme-level discrimination provides a direct functional distinction between the enantiomers.
| Evidence Dimension | Enzyme substrate specificity |
|---|---|
| Target Compound Data | Peroxisomal D-3-hydroxyacyl-CoA dehydratase: specific for (S)-CoA ester |
| Comparator Or Baseline | Mitochondrial/peroxisomal enoyl-CoA hydratases: specific for (R)-CoA ester |
| Quantified Difference | Mutually exclusive enzyme recognition; no cross-reactivity observed |
| Conditions | Purified enzyme assays with CoA ester derivatives; rat liver subcellular fractions |
Why This Matters
The exclusive enzyme recognition profiles demonstrate that the (S)-enantiomer is biologically non-equivalent to the (R)-enantiomer, making substitution impossible for studies involving β-oxidation pathways.
- [1] Li, J.; Wanders, R. J. A.; Jakobs, C. Hepatic beta-oxidation of 3-phenylpropionic acid and the stereospecific dehydration of (R)- and (S)-3-hydroxy-3-phenylpropionyl-CoA by different enoyl-CoA hydratases. Biochemistry 1994, 33, 3402-3407. View Source
